Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate
Overview
Description
Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7F2NO4S. It is characterized by the presence of a fluorosulfonyl group attached to the pyridine ring, which is further esterified with ethyl alcohol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxylic acid (nicotinic acid) as the starting material.
Fluorosulfonylation: The pyridine ring is fluorosulfonylated using reagents such as fluorosulfonic acid or its derivatives.
Esterification: The fluorosulfonylated pyridine is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the fluorosulfonyl group, leading to different reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Fluorosulfonyl derivatives with reduced functionality.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is utilized in several scientific research fields:
Biology: The compound is used in biochemical studies to investigate the effects of fluorosulfonyl groups on biological systems.
Medicine: It is explored for its potential medicinal properties, including its use in drug design and development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl difluoroacetate: Similar in structure but lacks the pyridine ring.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar fluorosulfonyl group but different ester group.
Ethyl trifluoroacetate: Contains a trifluoromethyl group instead of fluorosulfonyl.
Uniqueness: Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is unique due to its pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
ethyl 2-fluorosulfonylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAOHYMEZLHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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